(2-Fluoro-5-nitrophenyl)methanol
Overview
Description
(2-Fluoro-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Fluoro-5-nitrophenyl)methanol can be synthesized through the reduction of 2-fluoro-5-nitrobenzaldehyde. The reaction typically involves the use of sodium borohydride (NaBH4) as the reducing agent in a methanol solvent. The reaction is carried out at 0°C and then allowed to warm to room temperature. After completion, the reaction mixture is acidified, and the product is extracted and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Fluoro-5-aminophenylmethanol.
Oxidation: 2-Fluoro-5-nitrobenzoic acid.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-nitrophenyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitrobenzaldehyde: Precursor in the synthesis of (2-Fluoro-5-nitrophenyl)methanol.
2-Fluoro-5-aminophenylmethanol: Reduction product of this compound.
2-Fluoro-5-nitrobenzoic acid: Oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(2-fluoro-5-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIOUOYJVOSTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403284 | |
Record name | (2-fluoro-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63878-73-9 | |
Record name | 2-Fluoro-5-nitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63878-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-fluoro-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-5-nitrophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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